tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate
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Overview
Description
tert-ButylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate is a chemical compound known for its unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure of this compound includes a tert-butyl group, a carbamate functional group, and an 8-azabicyclo[3.2.1]octane scaffold, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often involve the use of specific reagents and conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
tert-ButylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a small molecule inhibitor of excitatory amino acid transporters, which are proteins that regulate neurotransmitter concentrations in the central nervous system . This makes it a potential candidate for the development of new therapeutic agents for neurological disorders .
Mechanism of Action
The mechanism of action of tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets in the central nervous system. It acts as an inhibitor of excitatory amino acid transporters, thereby modulating the concentration of neurotransmitters like glutamate. This modulation can affect various neural pathways and has implications for the treatment of neurological conditions .
Comparison with Similar Compounds
tert-ButylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate can be compared with other similar compounds such as tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate and tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and specific biological activities.
Biological Activity
tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate is a compound of interest due to its unique bicyclic structure and potential biological activities. As a member of the tropane alkaloid family, it exhibits various pharmacological properties, particularly in the modulation of neurotransmitter systems.
Chemical Structure and Properties
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 871727-14-9
- IUPAC Name : tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate
The compound features a tert-butyl group, a carbamate functional group, and an 8-azabicyclo[3.2.1]octane scaffold, which is crucial for its biological activity .
The primary mechanism of action for this compound involves its role as an inhibitor of excitatory amino acid transporters (EAATs). By modulating the concentration of glutamate in the central nervous system, this compound can influence various neural pathways associated with neurodegenerative diseases and psychiatric disorders .
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on EAATs, which are critical for maintaining glutamate homeostasis in the brain. In vitro assays have shown that this compound can reduce glutamate uptake in neuronal cultures, suggesting potential applications in treating conditions characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis .
Comparative Analysis with Similar Compounds
A comparative study highlighted the biological activity of this compound against other related compounds:
Compound Name | EAAT Inhibition (%) | IC50 (µM) |
---|---|---|
This compound | 75% | 5 |
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | 60% | 10 |
tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate | 70% | 7 |
This table illustrates that this compound is one of the more potent inhibitors among its peers, indicating its potential utility in therapeutic applications .
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal death following excitotoxic injury induced by glutamate exposure.
- Anxiety and Depression Models : In behavioral assays using rodent models, this compound showed promise in reducing symptoms associated with anxiety and depression, likely through its modulation of glutamatergic signaling pathways.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(4)11-7-9-5-6-10(8-11)14-9/h9-11,14H,5-8H2,1-4H3 |
InChI Key |
VOBUDGXVBPWVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2CCC(C1)N2 |
Origin of Product |
United States |
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